![molecular formula C10H17BrN4O2 B2587735 Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2416217-59-7](/img/structure/B2587735.png)
Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate
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Overview
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (NH2COO) and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis . The specific compound you’re asking about also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often found in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Tert-butyl carbamates are often used as protecting groups in organic synthesis because they can be removed under relatively mild conditions . The 1,2,4-triazole ring is a versatile scaffold that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Tert-butyl carbamates are generally stable under normal conditions, but can decompose under acidic or basic conditions . 1,2,4-Triazole compounds are generally stable and have low reactivity .Scientific Research Applications
Synthesis and Characterization
The synthesis of related carbamate compounds involves complex reactions with various chemicals to produce compounds that exhibit antimicrobial activity. These synthesized compounds, including derivatives of 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles from Tert-Butyl Carbazate, have been characterized using techniques such as NMR, IR Spectroscopy, and elemental analysis to determine their structure and potential applications in antimicrobial treatments (Ghoneim & Mohamed, 2013).
Another study focused on the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in the synthesis of biologically active compounds. The optimized synthetic method highlighted could contribute to the efficient production of such intermediates with high yields, which are crucial for further applications in drug discovery and development (Bingbing Zhao et al., 2017).
Application in Catalysis
- The use of Indium(III) halides as catalysts for N-tert-Butoxycarbonylation of amines with (Boc) 2 O has been described, showcasing a method to produce N-tert-butyl-carbamates in excellent yields. This process is significant for the chemoselective conversion of amines, demonstrating a practical application in the synthesis of protected amines for further chemical transformations (S. Chankeshwara & A. Chakraborti, 2006).
Crystal Structure Analysis
- Detailed crystal structure analysis and characterization of compounds related to Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate have been conducted. These studies provide insights into the molecular conformation, stability, and intermolecular interactions of such compounds, which are essential for understanding their reactivity and potential applications in the development of novel materials or pharmaceuticals (R. Kant et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN4O2/c1-6(7-13-14-8(11)15(7)5)12-9(16)17-10(2,3)4/h6H,1-5H3,(H,12,16)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBGHDPMMDGDSR-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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